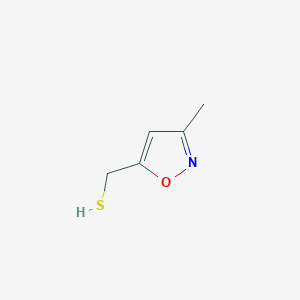

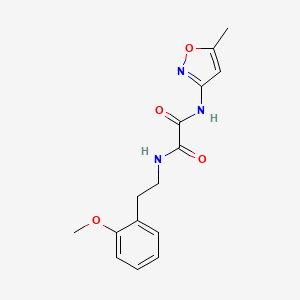

(3-Methyl-1,2-oxazol-5-yl)methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In the first paper, a series of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles were synthesized using a multicomponent reaction that involves the formation of a C–S bond and azide–alkyne cyclocondensation. The synthesis was catalyzed by CuI and involved [5-(aryl)-[1,3,4]oxadiazol-2-yl]methanethiol, propargyl bromide, and substituted aryl azides . Although this does not directly describe the synthesis of (3-Methyl-1,2-oxazol-5-yl)methanethiol, it provides insight into the type of reactions methanethiol derivatives can undergo, particularly in the formation of heterocyclic compounds.

Molecular Structure Analysis

The second paper discusses the molecular structure of complexes formed by the reaction of bis(3,5-dimethyl-1,2,4-triazol-1-yl)methane with Group 6 metal carbonyls. The ligand in these complexes acts as a chelating bidentate ligand, coordinating through two endodentate nitrogen atoms. The crystal structures of these complexes were determined by X-ray analysis . This information is relevant to understanding how methanethiol derivatives can interact with metal centers and form stable complexes, which could be extrapolated to the behavior of (3-Methyl-1,2-oxazol-5-yl)methanethiol in similar contexts.

Chemical Reactions Analysis

The reactivity of the complexes containing bis(triazol-1-yl)methane with organotin compounds was explored in the second paper. The resulting adducts may coordinate to the tin atom through exodentate nitrogen atoms on the triazole rings, forming linkage coordination polymers. The dissociation of these adducts in solution was suggested to be possible due to the weak donor ability of the exonitrogen atoms on the triazole rings . This provides a basis for understanding the potential reactivity of (3-Methyl-1,2-oxazol-5-yl)methanethiol in forming coordination polymers or undergoing dissociation in solution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not directly provided. However, the synthesis and structural analysis imply that these compounds are likely to have properties suitable for applications in coordination chemistry and potentially in the development of antimicrobial agents, as indicated by the antimicrobial evaluation in the first paper . The ability to form stable complexes and the potential for reactivity with various metal centers suggest that (3-Methyl-1,2-oxazol-5-yl)methanethiol could also exhibit interesting physical and chemical properties that merit further investigation.

Applications De Recherche Scientifique

Synthesis and Reactivity

A notable application involves the synthesis of nonsymmetrically substituted bis(azulen-1-yl) ketones via oxidative coupling, indicating its utility in creating novel organic compounds with potential applications in material science and organic electronics (Sigrist & Hansen, 2010). Similarly, its utility in the multicomponent synthesis of novel oxadiazoles showcases its versatility in drug discovery and development, especially in the antimicrobial domain (Sindhu et al., 2013).

Catalysis and Material Science

In the realm of catalysis and material science, the synthesis and study of metal carbonyl complexes containing S-rich bis(pyrazol-1-yl)methane ligands highlight its role in the development of new materials with potential applications in catalysis and photovoltaics (Tang et al., 2002). The creation of novel diorganotin(IV) complexes with bis(triazol-1-yl)alkanes further underscores its importance in forming linkage coordination polymers, which can be pivotal in the development of materials with unique electronic or magnetic properties (Tang et al., 2000).

Environmental and Analytical Chemistry

The study of methanethiol synthesis from hydrogen sulfide and carbon monoxide over vanadium-based catalysts offers insights into methods for producing valuable sulfur-containing compounds from simple gases, highlighting its potential for applications in environmental chemistry and industrial synthesis (Mul et al., 2003).

Antiviral Research

Research on thiadiazole-based molecules containing 1,2,3-triazole moiety against COVID-19 main protease through a structure-guided virtual screening approach shows the potential for using derivatives of (3-Methyl-1,2-oxazol-5-yl)methanethiol in the design and synthesis of antiviral agents (Rashdan et al., 2021).

Propriétés

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPLGBRVVMPZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1,2-oxazol-5-yl)methanethiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)

![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)

![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2502370.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)

![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)